![molecular formula C8H4BrFO3 B15203830 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[d][1,3]dioxin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several synthetic routes. One common method involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the formation of the benzo[d][1,3]dioxin-4-one core structure with the desired bromine and fluorine substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalyst- and additive-free methods have been developed to construct benzo[d][1,3]dioxin-4-one derivatives, which are important structural units in various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can react with primary amines to form salicylamides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile (CH3CN)
- Primary amines for amidation reactions .
Major Products
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
Scientific Research Applications
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Chemistry : It is used as an intermediate in the synthesis of multiple-substituted benzene derivatives, which are valuable in various chemical reactions and processes .
- Biology : The compound’s derivatives have potential applications in biological studies, particularly in the development of new bioactive molecules.
- Medicine : Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various medical conditions.
- Industry : The compound is used in the production of insecticides and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. Generally, the compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
- 4H-benzo[d][1,3]dioxin-4-one : The parent compound without bromine and fluorine substitutions.
- 6-Bromo-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a bromine substitution.
- 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a fluorine substitution.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-2H,3H2 |
InChI Key |
KOPMEXJRDUNNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2C(=O)O1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



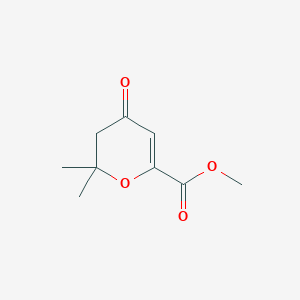
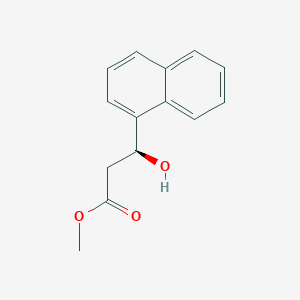

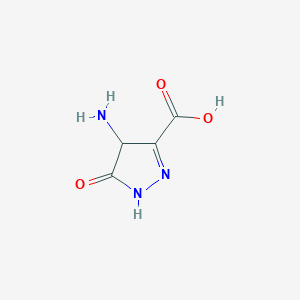
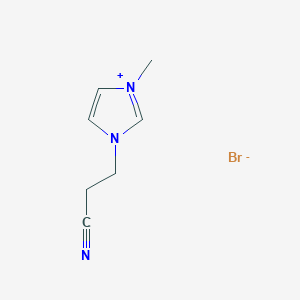
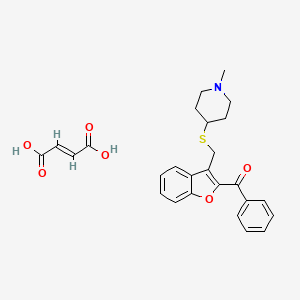

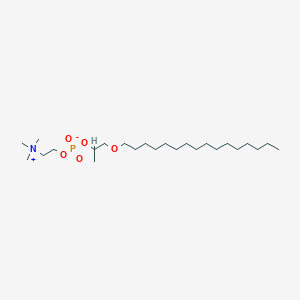
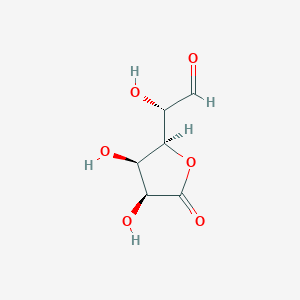


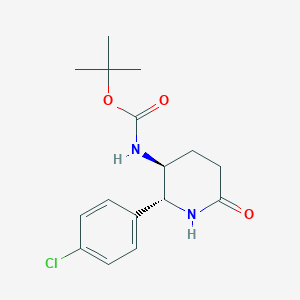
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
